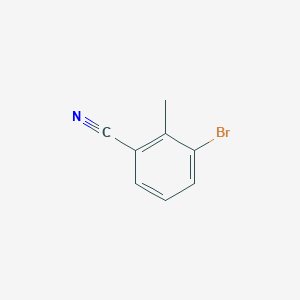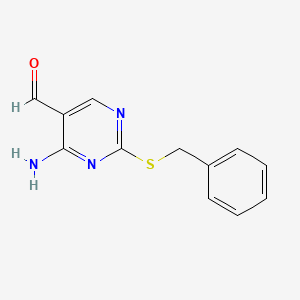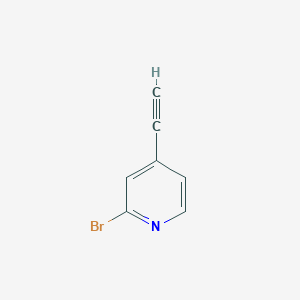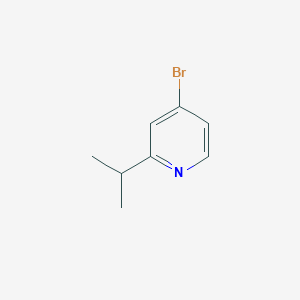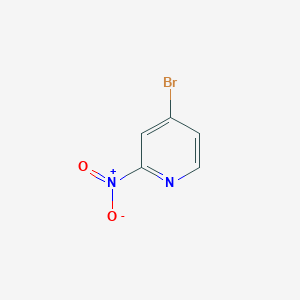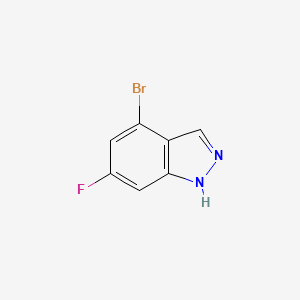
4-Bromo-6-fluoro-1H-indazole
Overview
Description
4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential for various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-6-fluoro-1H-indazole is the phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This makes them an attractive target for therapeutic interventions.
Mode of Action
It is known that indazole compounds can coordinate to metal centers, such as ir, ln, and eu, to form either heteroleptic or homoleptic triplet photosensitizers . This suggests that this compound may interact with its targets through a ligand to metal energy transfer process .
Biochemical Pathways
It is known that indazole compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that this compound may affect similar biochemical pathways.
Result of Action
Given its primary target, it can be inferred that the compound may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Action Environment
It is known that the solvent effect in aqueous reaction was estimated in the synthesis of indazole , suggesting that the action environment may play a role in the compound’s activity.
Biochemical Analysis
Biochemical Properties
4-Bromo-6-fluoro-1H-indazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular functions, including cell growth, proliferation, and survival . The interaction between this compound and PI3K is primarily inhibitory, leading to a decrease in the enzyme’s activity. This inhibition can have downstream effects on various signaling pathways, making this compound a valuable tool for studying these pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is likely due to its inhibitory effects on PI3K and other related signaling pathways. Additionally, this compound can influence gene expression and cellular metabolism, further contributing to its effects on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which involves binding to the enzyme’s active site and preventing its interaction with substrates . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block its activity. Additionally, this compound may also interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of PI3K activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound can effectively inhibit PI3K activity and influence cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to tissues and organs. These threshold effects highlight the importance of careful dosage control in experimental settings to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as PI3K . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors, further affecting metabolic pathways and contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity, making it important to consider transport and distribution when studying its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with enzymes and other proteins involved in cellular processes.
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with 2-fluorobenzaldehyde, which reacts with hydrazine to form benzylidenehydrazine. This intermediate then undergoes cyclization to produce the indazole core . Industrial production methods often employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, to achieve high yields and purity .
Chemical Reactions Analysis
4-Bromo-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrazine, NBS, NCS, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-fluoro-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of PI3 kinase inhibitors, which are important in cancer research.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Comparison with Similar Compounds
4-Bromo-6-fluoro-1H-indazole can be compared with other indazole derivatives, such as:
4-Fluoro-1H-indazole: Used in dye-sensitized solar cells (DSSCs) and as photosensitizers.
6-Bromo-1H-indazole: Known for its antitumor activity and used in cancer research.
The unique combination of bromine and fluorine atoms in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKKRGQLFZMXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646454 | |
| Record name | 4-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-35-4 | |
| Record name | 4-Bromo-6-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


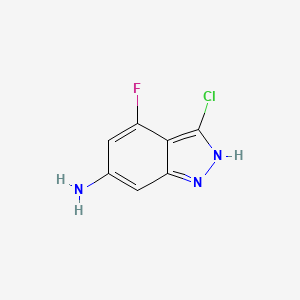
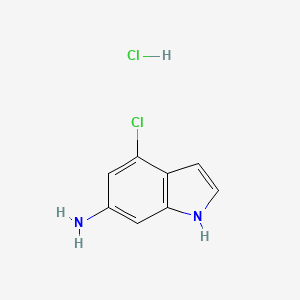
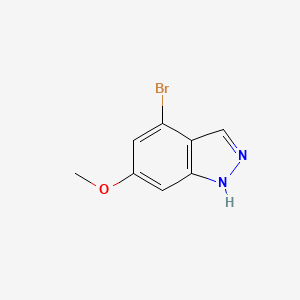

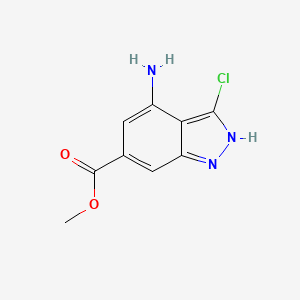
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

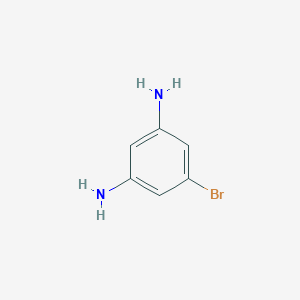
![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)
